

Application Notes: Isolation of Primary Human Hepatocytes Using Collagenase I

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Compound of Interest

Compound Name: *Collagenase I*

Cat. No.: *B1450994*

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Introduction

Primary human hepatocytes are considered the gold standard for a wide range of research applications, including drug metabolism, toxicology studies, and the investigation of liver diseases.[1] Unlike immortalized cell lines, they closely mimic the complex physiological and metabolic functions of the liver in vivo.[2] The most effective and widely accepted method for isolating primary human hepatocytes is the two-step collagenase perfusion technique.[3][4] This method involves an initial perfusion with a calcium-free buffer to disrupt cell-to-cell junctions (desmosomes), followed by perfusion with a buffer containing **Collagenase I** to digest the extracellular matrix, thereby releasing the hepatocytes.[5][6]

This protocol provides a detailed methodology for the isolation of high-yield and viable primary human hepatocytes from human liver tissue using **Collagenase I**.

Factors Influencing Isolation Success

The success of hepatocyte isolation is dependent on several factors:

- **Tissue Quality:** The viability of hepatocytes can be influenced by the condition of the liver tissue, such as the degree of steatosis (fatty liver) or fibrosis.[4][5] Warm ischemic time, the period before the tissue is cooled, should be minimized, ideally under one hour, to ensure high cell viability.[5]

- **Collagenase Activity:** Different batches of collagenase can have varying enzymatic activities, which can significantly impact the digestion process and the viability of the isolated cells.^[7] It is recommended to test different batches to find one that consistently produces high-quality hepatocytes.^[7]
- **Perfusion Technique:** Proper cannulation of the blood vessels and ensuring an even perfusion throughout the liver piece are critical for a successful isolation.^[7]^[8] The number of cannulae and the perfusion flow rate should be adjusted based on the size of the liver tissue.^[7]^[8]

Experimental Protocol: Two-Step Collagenase I Perfusion

This protocol is a modified version of the Seglen method for isolating hepatocytes from human liver tissue.^[7]^[9]

Materials and Reagents

Equipment:

- Peristaltic pump
- Water bath (37°C)
- Laminar flow hood
- Refrigerated centrifuge
- Irrigation cannulae (various sizes)
- Surgical instruments (scalpel, forceps)
- Nylon mesh filters (e.g., 210 µm and 70 µm)^[7]
- Beakers, sterile bottles, and centrifuge tubes
- Hemocytometer and microscope for cell counting

Solutions: All solutions should be prepared in advance, sterilized using a 0.22 µm filter, and stored at 4°C.[10] The digestion solution containing collagenase should be prepared freshly before use.[10]

| Solution Name | Composition | Purpose |
|-------------------------------|---|--|
| Solution 1 (Perfusion Buffer) | Hank's Balanced Salt Solution (HBSS) without Ca ²⁺ and Mg ²⁺ , supplemented with 10 mM HEPES, pH 7.4.[6][7] | Initial flushing of blood from the liver tissue. |
| Solution 2 (Chelation Buffer) | Solution 1 + 1 mM EGTA.[6][7] | Disruption of desmosomes (cell-cell junctions) by chelating Ca ²⁺ . |
| Solution 3 (Wash Buffer) | Solution 1 + 5 mM CaCl ₂ . [6][7] | Washing out the EGTA and preparing the tissue for collagenase activity. |
| Solution 4 (Digestion Buffer) | Solution 3 + Collagenase I (see table below for concentration).[6][7] | Enzymatic digestion of the liver's extracellular matrix. |
| Solution 5 (Stop/Wash Medium) | Williams' Medium E or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and Penicillin-Streptomycin.[11] | To stop the collagenase reaction and wash the isolated cells. |

Recommended Collagenase I Concentration

The concentration and activity of **Collagenase I** should be adjusted based on the weight of the liver tissue to ensure optimal digestion.[7]

| Liver Tissue Weight (g) | Collagenase I Concentration (%) | Collagenase Activity (U/mL) |
|-------------------------|---------------------------------|-----------------------------|
| < 25 | 0.10 | 250 |
| 25 - 40 | 0.11 | 300 |
| 41 - 80 | 0.13 | 350 |
| > 80 | 0.15 | 400 |

Data adapted from Lee et al.,
2013.[7]

Step-by-Step Isolation Procedure

A. Tissue Preparation and Cannulation:

- Under sterile conditions, place the resected human liver tissue in a sterile container. The ideal tissue sample has an intact Glisson's capsule on most surfaces except for one cut surface.[5]
- Identify and cannulate the exposed blood vessels on the cut surface using appropriately sized irrigation cannulae. Secure the cannulae to ensure a snug fit.[8] Generally, 4-8 cannulae are used for liver pieces ranging from under 20 g to over 80 g.[7]
- Connect the cannulae to the peristaltic pump tubing.

B. Perfusion and Digestion:

- Begin perfusion with 1 L of Solution 1 at a flow rate of 110-460 mL/min, depending on the tissue size, to flush out the blood.[8] A successful perfusion is indicated by the liver tissue turning a uniform lighter color.[8]
- Switch the perfusion to Solution 2 (containing EGTA) and perfuse for 10 minutes.[7][8]
- Change the perfusion fluid to Solution 3 (containing CaCl₂) and perfuse with 0.5 L to wash out the EGTA.[7][8]

- Switch to Solution 4 (containing **Collagenase I**) and perfuse in a recirculating manner for 9-12 minutes, or until the liver becomes soft and the tissue begins to break apart under the Glisson's capsule.[\[7\]](#)[\[8\]](#)

C. Cell Isolation and Purification:

- Transfer the digested liver tissue to a sterile petri dish containing ice-cold Solution 5.[\[10\]](#)
- Gently remove the Glisson's capsule and mechanically dissociate the cells by shaking the tissue in the medium.[\[10\]](#)
- Filter the resulting cell suspension first through a 210 μm nylon mesh, followed by a 70 μm nylon mesh to remove undigested tissue clumps.[\[7\]](#)
- Transfer the cell suspension into 200 mL centrifuge tubes and centrifuge at 72 g for 5 minutes at 4°C.[\[7\]](#)
- Aspirate the supernatant and gently resuspend the cell pellet in 200 mL of cold Solution 5.[\[7\]](#)
- Repeat the washing step (centrifugation and resuspension) three times to purify the hepatocyte population.[\[7\]](#) Non-parenchymal cells will remain in the supernatant during this low-speed centrifugation.[\[5\]](#)

D. Yield and Viability Assessment:

- After the final wash, resuspend the hepatocyte pellet in a known volume of culture medium.
- Determine the cell yield and viability using the Trypan Blue exclusion assay with a hemocytometer.[\[7\]](#) Viable cells will exclude the blue dye, while non-viable cells will be stained blue.
- A successful isolation is typically defined by a viability of over 70%.[\[4\]](#)[\[9\]](#)

Quantitative Data Summary

The yield and viability of isolated primary human hepatocytes can vary depending on the source of the liver tissue and the isolation method used.

| Liver Tissue Source/Condition | Isolation Method | Average Cell Yield (x 10 ⁶ cells/g) | Average Viability (%) | Reference(s) |
|---|------------------------------------|--|-----------------------|--------------|
| Normal/Non-diseased | Two-Step Perfusion | 9.56 | 74% | [4] |
| Normal/Non-diseased | Two-Step Perfusion | Large Yield (not quantified per gram) | 77 ± 10% | [7][9] |
| Benign Diseased (Liver Hemangioma) | Four-Step Perfusion | 5.4 ± 1.71 | 80.3 ± 9.7% | [12] |
| Benign Diseased (Intrahepatic Duct Calculi) | Four-Step Perfusion | 3.49 ± 2.31 | 76.4 ± 10.7% | [12] |
| Steatotic (Fatty) Livers | Collagenase Perfusion | Lower than normal (not quantified) | 45% (median) | [13] |
| Small, Non-perfusable Tissue | Two-Step Digestion (Non-perfusion) | 1.17 ± 0.2 | 80 ± 4% | [14] |

Quality Control and Troubleshooting

Quality Control:

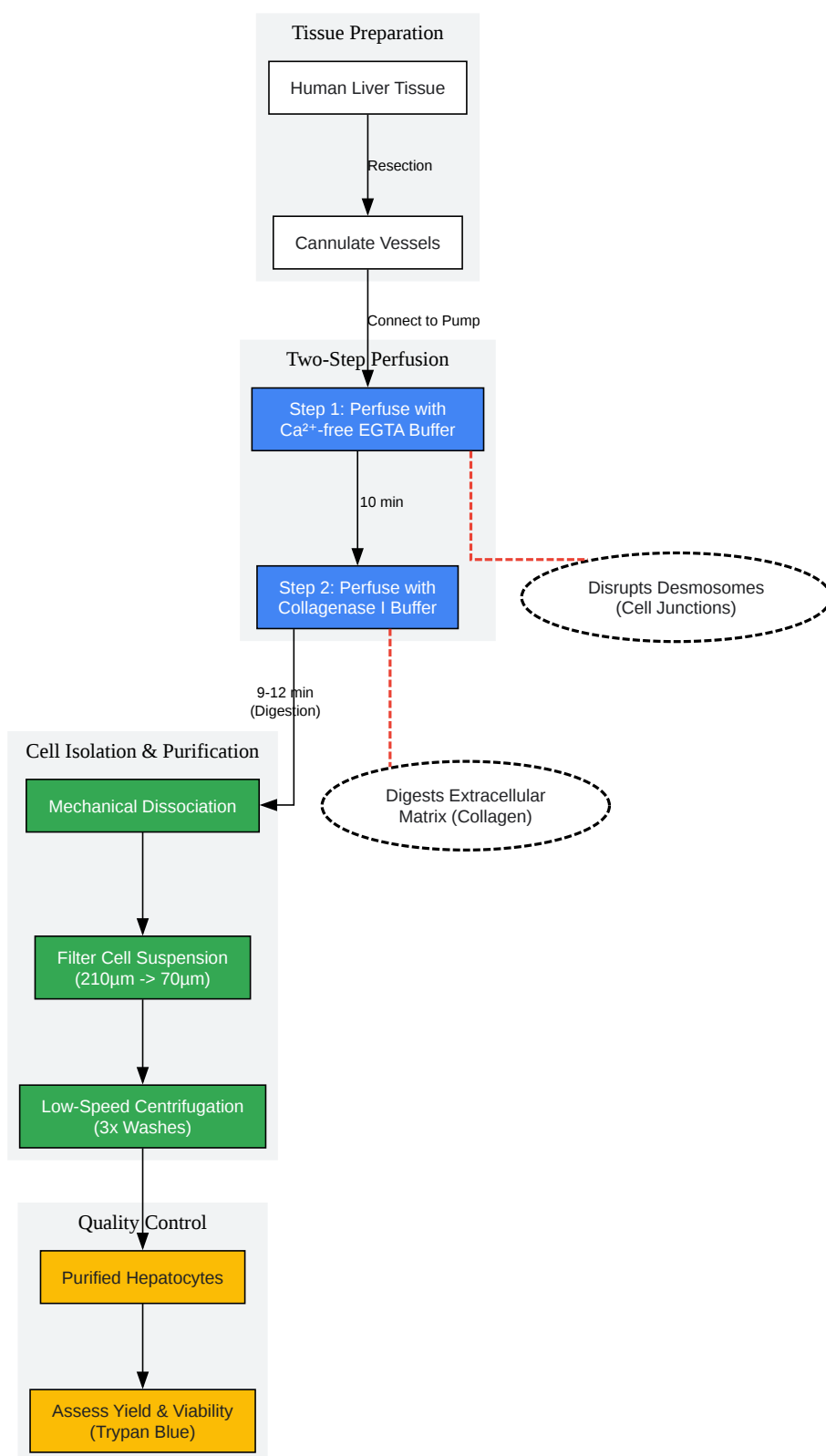
- **Morphology:** Freshly isolated hepatocytes should be round. Once plated on collagen-coated dishes, they should attach and exhibit a typical polygonal, epithelial-like morphology, often being binucleated.[5][15]
- **Purity:** The purity of the hepatocyte preparation can be assessed by microscopy, as hepatocytes are significantly larger than non-parenchymal cells.

- **Functionality:** Functional assessment can be performed by measuring albumin and urea synthesis in culture.[\[1\]](#)

Troubleshooting Common Issues:

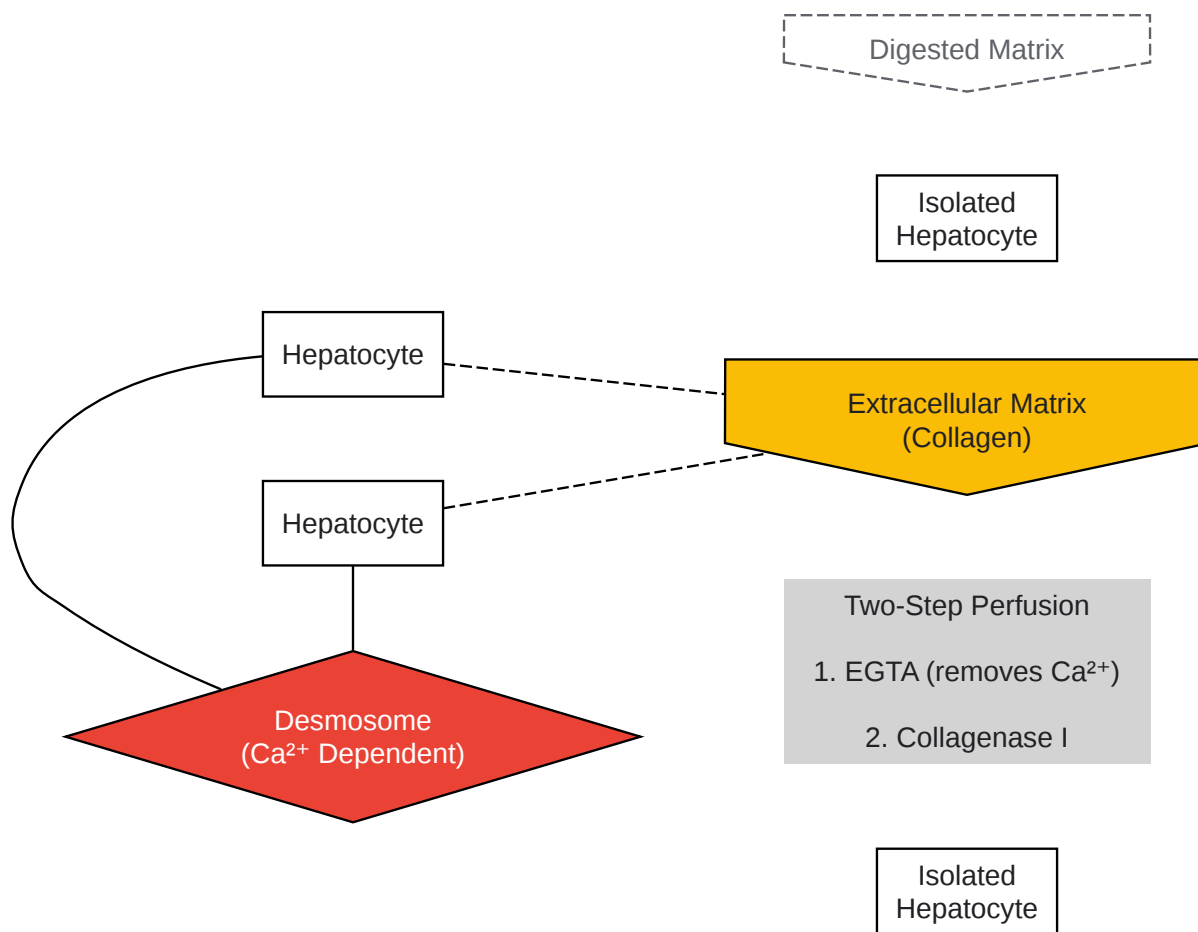
| Problem | Possible Cause(s) | Recommendation(s) |
|--------------------|---|---|
| Low Cell Viability | - Improper thawing technique (if using cryopreserved cells).- Incorrect centrifugation speed.- Over-digestion with collagenase.- Long warm ischemia time. | - Thaw cells for <2 min at 37°C.- Use recommended centrifugation speed (e.g., 100 x g for 10 min for human hepatocytes). [16] - Optimize collagenase concentration and digestion time.- Minimize time between tissue resection and perfusion. [5] |
| Low Cell Yield | - Incomplete digestion.- Poor perfusion of the tissue.- Loss of cells during washing steps. | - Ensure collagenase activity is optimal; test different lots. [7] - Check for leaks and ensure even tissue color change during perfusion.- Handle cell pellets gently during resuspension. |
| Cell Clumping | - Presence of DNA from lysed cells. | - Add DNase I (approx. 10 U/mL) to the digestion buffer to prevent clumping. [17] |

Diagrams



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Caption: Workflow for primary human hepatocyte isolation.



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Caption: Mechanism of two-step enzymatic liver digestion.

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